molecular formula C12H22BrNO B6271630 2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one CAS No. 1134516-21-4

2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one

Cat. No.: B6271630
CAS No.: 1134516-21-4
M. Wt: 276.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one is a brominated ketone featuring a 3,5-dimethylpiperidine substituent. Its bromine atom serves as a leaving group, enabling nucleophilic substitution reactions, while the 3,5-dimethylpiperidine moiety introduces steric and electronic effects that influence reactivity and solubility . Despite its discontinuation in commercial catalogs (as noted by CymitQuimica in 2025), the compound’s structural uniqueness warrants comparative analysis with analogous bromoketones and heterocyclic derivatives .

Properties

CAS No.

1134516-21-4

Molecular Formula

C12H22BrNO

Molecular Weight

276.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one and related compounds:

Compound Name Core Structure Reactivity Synthesis Applications
This compound Bromoketone + 3,5-dimethylpiperidine High steric hindrance slows nucleophilic substitution; bromine acts as a leaving group. Likely synthesized via alkylation of 3,5-dimethylpiperidine with brominated ketone precursors (exact method unspecified) . Discontinued commercially; potential niche use in sterically demanding reactions.
2-Bromo-1-(furan-2-yl)ethanone Bromoketone + furan Faster nucleophilic substitution due to smaller furan ring; bromine readily displaced in oxime formation. Reacted with chlorobenzyl oximes in methanol to form intermediates for quinolone derivatives . Key intermediate in synthesizing antibacterial quinolones (e.g., derivatives 7a-i) .
1-(Piperidin-4-yl)pyrrolidine-2,5-dione Piperidine + pyrrolidinedione Electrophilic dione reacts with amines; lacks bromine, limiting substitution pathways. Synthesized via cyclization or coupling reactions (specifics not detailed in evidence). Used in peptide mimetics or as a scaffold for drug design.

Key Findings:

Structural Influence on Reactivity: The 3,5-dimethylpiperidine group in the target compound imposes significant steric hindrance compared to smaller heterocycles like furan. This reduces reaction rates in nucleophilic substitutions relative to 2-bromo-1-(furan-2-yl)ethanone, which facilitates rapid oxime and quinolone derivatization . The absence of bromine in 1-(piperidin-4-yl)pyrrolidine-2,5-dione shifts its reactivity toward electrophilic interactions rather than substitution .

Synthetic Utility: Brominated furan derivatives (e.g., 2-bromo-1-(furan-2-yl)ethanone) are more versatile in high-throughput pharmaceutical synthesis due to their compatibility with mild conditions (e.g., NaHCO₃ in DMF) .

Applications: Furan-based bromoketones are prioritized in antibiotic synthesis (e.g., quinolones), whereas the target compound’s niche applications may involve specialized organocatalysis or custom intermediates requiring steric modulation .

Biological Activity

2-Bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one (CAS No. 1134516-21-4) is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a piperidine ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

The molecular formula of this compound is C12_{12}H22_{22}BrNO, with a molecular weight of approximately 276.21 g/mol. The compound exhibits a purity of 95% and is typically synthesized through bromination processes involving organic solvents like dichloromethane or chloroform under controlled conditions .

PropertyValue
CAS Number 1134516-21-4
Molecular Formula C12_{12}H22_{22}BrNO
Molecular Weight 276.21 g/mol
Purity 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the bromine atom and the piperidine ring enhances its reactivity and binding affinity to various biomolecules, including enzymes and receptors. This interaction can lead to multiple biological effects, which are context-dependent.

Antinociceptive Effects

Recent studies have investigated the antinociceptive properties of compounds similar to this compound. In vivo experiments demonstrated that certain derivatives exhibited significant pain-relieving effects when administered in formalin tests. These effects were characterized by a reduction in nociceptive behavior, suggesting the potential utility of this compound in pain management .

Molecular Dynamics Simulations

In silico studies utilizing molecular dynamics simulations have shown that compounds similar to this compound can form stable interactions with target receptors. These interactions are primarily mediated through hydrogen bonds and hydrophobic interactions with key amino acid residues, indicating a favorable binding profile that may enhance therapeutic efficacy .

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • Pain Management : A study demonstrated that derivatives of this compound significantly reduced pain responses in animal models, indicating its potential as an analgesic agent.
  • Neuropharmacological Studies : Research has indicated that modifications to the piperidine structure can enhance central nervous system penetration, suggesting applications in treating neurological disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.